molecular formula C17H16BrN3O2 B4419121 4-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B4419121
M. Wt: 374.2 g/mol
InChI Key: NMHVJZRVPCLGQC-UHFFFAOYSA-N
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Description

4-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that features a pyridine ring substituted with an oxadiazole moiety, which is further connected to a brominated trimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps. One common approach starts with the preparation of the 4-bromo-2,3,5-trimethylphenoxy intermediate. This intermediate is then reacted with a suitable oxadiazole precursor under controlled conditions to form the desired oxadiazole ring. The final step involves coupling the oxadiazole derivative with a pyridine moiety through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for the synthesis of the intermediate compounds .

Chemical Reactions Analysis

Types of Reactions

4-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

4-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and brominated phenoxy compounds. Examples include:

Uniqueness

What sets 4-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine apart is its unique combination of a brominated trimethylphenoxy group with an oxadiazole-pyridine framework. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it a valuable compound for research and development .

Properties

IUPAC Name

5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2/c1-10-8-14(11(2)12(3)16(10)18)22-9-15-20-17(21-23-15)13-4-6-19-7-5-13/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHVJZRVPCLGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Br)C)C)OCC2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
Reactant of Route 2
Reactant of Route 2
4-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
Reactant of Route 3
Reactant of Route 3
4-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
Reactant of Route 4
Reactant of Route 4
4-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
Reactant of Route 5
Reactant of Route 5
4-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
Reactant of Route 6
4-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

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